![molecular formula C20H25N3O2 B2494012 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea CAS No. 1797344-81-0](/img/structure/B2494012.png)
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea
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Overview
Description
The synthesis, structural analysis, and chemical properties of organic compounds like "1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea" are critical for understanding their potential applications in various fields. This compound's research can shed light on its behavior in chemical reactions, its molecular structure, and its physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. The details of the synthesis process for "this compound" specifically are not directly available in the research literature. However, related works suggest methodologies that could be adapted for its synthesis. For instance, the reduction of cyclic sulfonamides to generate related structures indicates a potential pathway for generating the pyrrolidinyl moiety present in the compound of interest (Evans, 2007).
Molecular Structure Analysis
Molecular structure determination, often through X-ray diffraction or computational modeling, is key to understanding the spatial arrangement of atoms within a compound. For compounds with methoxypyrrolidinyl and phenethylurea components, structure analysis can reveal how these groups interact and affect the overall stability and reactivity of the molecule. Computational studies using density functional theory (DFT) provide insights into the electronic structure and potential reactivity sites within similar molecules (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure, which dictates how a molecule interacts with other chemicals. The presence of a methoxypyrrolidinyl group could impact the compound's nucleophilicity or electrophilicity, affecting its participation in chemical reactions. Analysis of related structures can provide insights into the types of reactions the compound might undergo, such as nucleophilic substitutions or addition reactions (Hunter et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-12-14-23(15-19)18-9-7-17(8-10-18)22-20(24)21-13-11-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHSJONSSVDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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